1-(4-Chloro-2,3-difluorophenyl)butan-1-ol

Description

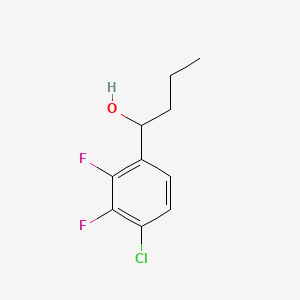

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClF2O |

|---|---|

Molecular Weight |

220.64 g/mol |

IUPAC Name |

1-(4-chloro-2,3-difluorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H11ClF2O/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8,14H,2-3H2,1H3 |

InChI Key |

KIJVBHRWKDNEEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C(=C(C=C1)Cl)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chloro 2,3 Difluorophenyl Butan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a chiral secondary alcohol like 1-(4-chloro-2,3-difluorophenyl)butan-1-ol, the primary retrosynthetic strategies revolve around the formation of the carbon-hydroxyl bond and the carbon-carbon bond connecting the aromatic ring to the butanol side chain.

The most common and effective disconnection is that of the carbon-hydroxyl bond (C-OH) of the secondary alcohol. This transformation, known as a functional group interconversion (FGI), leads back to the corresponding ketone precursor, 1-(4-chloro-2,3-difluorophenyl)butan-1-one (Compound 3 ). This ketone is a crucial intermediate as its prochiral carbonyl group can be reduced enantioselectively to furnish the desired chiral alcohol.

Further disconnection of the ketone intermediate involves breaking the carbon-carbon bond between the aromatic ring and the carbonyl group. This leads to two principal synthetic routes:

Friedel-Crafts Acylation Route: This disconnection corresponds to a Friedel-Crafts acylation reaction. The synthons generated are an acylium cation (or its equivalent) derived from the butanoyl group and the substituted benzene (B151609) ring. The corresponding reagents would be 1-chloro-2,3-difluorobenzene (B1304198) (Compound 4 ) and butanoyl chloride (or butyric anhydride), typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Organometallic Route: This disconnection suggests the reaction of a nucleophilic aromatic species with an electrophilic side-chain precursor. This translates to two practical approaches:

An organometallic reagent such as a Grignard reagent, (4-chloro-2,3-difluorophenyl)magnesium bromide (Compound 5a ), reacting with butyraldehyde .

An aryllithium reagent, (4-chloro-2,3-difluorophenyl)lithium (Compound 5b ), also reacting with butyraldehyde. The organometallic precursors are typically synthesized from a halogenated aromatic compound like 1-bromo-4-chloro-2,3-difluorobenzene (Compound 6 ).

The strategy focusing on the asymmetric reduction of the ketone precursor is often preferred as it allows for the late-stage introduction of chirality, which can be more efficient and provide higher enantiomeric purity.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors: the substituted aromatic ring and the butanol side chain.

Synthesis of 4-Chloro-2,3-difluorophenyl Precursors

The synthesis of the 4-chloro-2,3-difluorophenyl moiety requires the regioselective introduction of three different halogen atoms onto a benzene ring. A plausible route to a key intermediate like 1-bromo-4-chloro-2,3-difluorobenzene (Compound 6 ) would start from a simpler, commercially available difluorinated compound.

For instance, starting with 2,3-difluoroaniline, a sequence of reactions can be employed. The amino group can direct electrophilic substitution. A chlorination step, followed by a Sandmeyer reaction to replace the amino group with a bromine atom, would be a standard approach. The precise order of halogen introduction is critical to achieve the desired 1,2,3,4-substitution pattern due to the directing effects of the existing substituents.

An alternative pathway could involve the nitration of 1-chloro-2,3-difluorobenzene, followed by reduction of the nitro group to an amine, and a subsequent Sandmeyer reaction to introduce bromine. The regiochemistry of the nitration step would be a critical factor in this sequence.

Introduction and Manipulation of Butanol Side Chain Precursors

The butanol side chain can be introduced through two primary methods, corresponding to the retrosynthetic pathways discussed.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as butanoyl chloride, in the presence of a Lewis acid catalyst.

Reaction: 1-chloro-2,3-difluorobenzene + Butanoyl chloride → 1-(4-chloro-2,3-difluorophenyl)butan-1-one

Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst.

Mechanism: The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The substitution occurs predominantly at the para position relative to the chlorine atom due to steric hindrance at the ortho positions from the fluorine atoms.

This method directly yields the ketone precursor (Compound 3 ), which is ideal for subsequent asymmetric reduction.

Method B: Grignard Reaction

This approach involves the synthesis of a Grignard reagent from a brominated precursor.

Formation of Grignard Reagent: 1-bromo-4-chloro-2,3-difluorobenzene is reacted with magnesium turnings in an ether solvent (like THF or diethyl ether) to form (4-chloro-2,3-difluorophenyl)magnesium bromide.

Reaction with Aldehyde: The Grignard reagent is then added to butyraldehyde. A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the target alcohol, this compound, as a racemic mixture.

While this method directly produces the alcohol, it does not offer stereochemical control, resulting in an equal mixture of both enantiomers.

Asymmetric and Enantioselective Synthesis

To produce a single enantiomer of this compound, which is often crucial for biological applications, enantioselective methods must be employed. The most prominent of these is the asymmetric reduction of the ketone precursor.

Chiral Catalyst-Mediated Reductions of Corresponding Ketones

Asymmetric reduction of prochiral ketones is a powerful tool in modern organic synthesis. This involves using a reducing agent in the presence of a chiral catalyst. The catalyst creates a chiral environment around the ketone, causing the reducing agent to preferentially attack one of the two enantiotopic faces of the carbonyl group, leading to an excess of one enantiomer of the alcohol product.

Hydrogenation, using molecular hydrogen (H₂) as the reductant, is a clean and efficient method. The key to enantioselectivity lies in the use of a chiral metal catalyst.

Ruthenium complexes bearing chiral phosphine (B1218219) ligands are among the most effective catalysts for the asymmetric hydrogenation of aryl ketones. acs.org Pioneered by Noyori and others, these systems are known for their high efficiency and excellent enantioselectivity. mdpi.comnih.gov

A typical catalytic system consists of a ruthenium precursor and a chiral diphosphine ligand, often in combination with a chiral diamine. For the reduction of 1-(4-chloro-2,3-difluorophenyl)butan-1-one, a catalyst such as a Ru(II) complex with a chiral ligand like (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or a ligand from the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) family would be employed. mdpi.comresearchgate.net

The reaction is typically carried out in a polar solvent like methanol (B129727) or ethanol (B145695) under a pressurized atmosphere of hydrogen gas. The choice of catalyst enantiomer ((R) or (S)-ligand) determines which enantiomer of the alcohol is produced.

Table of Reaction Conditions for Ruthenium-Catalyzed Asymmetric Hydrogenation

| Parameter | Typical Conditions | Role in Reaction |

| Substrate | 1-(4-chloro-2,3-difluorophenyl)butan-1-one | The prochiral ketone to be reduced. |

| Catalyst | Ru(II)-chiral diphosphine/diamine complex | Creates the chiral environment for stereoselective reduction. |

| Ligand Example | (R)- or (S)-BINAP, (R,R)- or (S,S)-TsDPEN | Controls the stereochemical outcome (R or S alcohol). |

| Hydrogen Source | H₂ gas | The stoichiometric reductant. |

| Pressure | 10 - 100 atm | Affects reaction rate; higher pressures are often more efficient. nih.gov |

| Solvent | Methanol, Ethanol, 2-Propanol | Solubilizes reactants and influences catalyst activity. |

| Temperature | 25 - 80 °C | Affects reaction rate and catalyst stability. |

| Base (optional) | KOtBu, Et₃N | Can act as a co-catalyst to activate the ruthenium complex. |

This methodology is capable of producing the target alcohol with high enantiomeric excess (ee), often exceeding 95%, making it a superior choice for synthesizing enantiopure this compound. acs.orgnih.gov

Rhodium-Catalyzed Asymmetric Hydrosilylation

Rhodium-catalyzed asymmetric hydrosilylation represents a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This process involves the addition of a silicon hydride (silane) across the carbonyl double bond, mediated by a chiral rhodium catalyst. The resulting silyl (B83357) ether is then hydrolyzed to yield the target alcohol. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the rhodium center.

While specific studies on the rhodium-catalyzed asymmetric hydrosilylation of 1-(4-chloro-2,3-difluorophenyl)butan-1-one are not extensively documented, the general mechanism is well-established for a wide range of aromatic ketones. The catalytic cycle typically begins with the oxidative addition of the silane (B1218182) to the rhodium(I) complex. The ketone substrate then coordinates to the rhodium center, followed by migratory insertion of the hydride to the carbonyl carbon, forming a rhodium alkoxide intermediate. Finally, reductive elimination releases the silyl ether product and regenerates the active rhodium(I) catalyst.

Key parameters influencing the reaction's success include the choice of chiral ligand, the silane, the solvent, and the reaction temperature. Commonly used ligands are chiral phosphines, such as those based on the BINAP scaffold. The steric and electronic properties of the ketone substrate also play a crucial role in determining both the reactivity and the level of asymmetric induction.

Enzymatic and Biocatalytic Approaches for Chiral Alcohol Formation

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.gov Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), operate under mild conditions and can exhibit exquisite enantioselectivity. nih.gov These enzymes utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source for the reduction of the ketone precursor, 1-(4-chloro-2,3-difluorophenyl)butan-1-one.

The application of biocatalysis to structurally similar compounds is well-documented. For instance, studies on the asymmetric reduction of substituted acetophenones using microorganisms like Rhodotorula glutinis have shown the production of (S)-enantiomers with excellent enantiopurity (>99% ee) and good yields (77%). nih.gov Similarly, ketoreductases from Chryseobacterium sp. have been successfully employed and engineered for the production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an intermediate for the drug ticagrelor, achieving >99% ee and an isolated yield of 95% at a high substrate loading. nih.govresearchgate.net The mutant enzyme ChKRED20 was also found to asymmetrically reduce ethyl (S)-4-chloro-3-hydroxybutanoate. mdpi.com

Microbial reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one has been successfully demonstrated using a variety of microorganisms, including Hansenula polymorpha and Nocardia salmonicolor to produce the (R)-alcohol, and Lactobacillus kefir to yield the (S)-alcohol. nih.gov These examples strongly suggest that a screening approach using diverse microorganisms or isolated ketoreductases could identify a suitable biocatalyst for the highly enantioselective reduction of 1-(4-chloro-2,3-difluorophenyl)butan-1-one to either the (R) or (S) enantiomer of the target alcohol.

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Rhodotorula glutinis | (S) | >99% | 77% | nih.gov |

| 2-chloro-1-(3,4-difluorophenyl)ethanone | ChKRED20 (mutant) | (S) | >99% | 95% | nih.govresearchgate.net |

| 4-chloro-1-(4-fluorophenyl)butan-1-one | Hansenula polymorpha | (R) | Not specified | Not specified | nih.gov |

| 4-chloro-1-(4-fluorophenyl)butan-1-one | Lactobacillus kefir | (S) | Not specified | Not specified | nih.gov |

Other Metal-Mediated Asymmetric Reductions

Beyond rhodium-catalyzed hydrosilylation, asymmetric transfer hydrogenation (ATH) is a prominent and widely used metal-mediated reduction method. kanto.co.jp This technique typically employs ruthenium(II) or iron(II) catalysts bearing chiral ligands, with isopropanol (B130326) or a formic acid/triethylamine mixture serving as the hydrogen source. kanto.co.jprsc.org The Noyori-type catalysts, which feature a Ru(II) center coordinated to a chiral N-tosylated diamine and an arene ligand, are particularly effective for the reduction of a broad range of aromatic ketones. kanto.co.jpharvard.edu

The mechanism of these catalysts involves a metal-ligand bifunctional interaction, where the metal hydride is delivered to the carbonyl carbon while a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, six-membered transition state. This process is often highly enantioselective, yielding chiral alcohols in high yields and optical purities. kanto.co.jp Given the structural similarity of 1-(4-chloro-2,3-difluorophenyl)butan-1-one to other substituted acetophenones, it is a prime candidate for reduction via ATH. researchgate.net The choice between the (R,R) and (S,S) forms of the chiral diamine ligand dictates whether the (R) or (S) alcohol is produced, offering facile access to both enantiomers of the target compound.

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based methods provide a powerful substrate-controlled approach to asymmetric synthesis. In this strategy, an achiral substrate is covalently attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of this compound, a plausible strategy would involve the diastereoselective addition of a propyl nucleophile (e.g., propylmagnesium bromide or propyllithium) to a derivative of 4-chloro-2,3-difluorobenzaldehyde. The aldehyde would first be converted into a chiral imine or acetal (B89532) using a commercially available chiral auxiliary, such as a derivative of valine or phenylalanine. The steric bulk of the auxiliary would shield one face of the carbonyl or imine, forcing the incoming nucleophile to attack from the less hindered face. This establishes the stereocenter with a predictable configuration. Subsequent hydrolysis of the resulting adduct would cleave the auxiliary and reveal the enantiomerically enriched target alcohol. For example, chiral cyclobutanones bearing ethyl L-lactate as an auxiliary have been shown to react with aldehydes to produce dihydropyranones with up to 93% ee. nih.gov

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic starting material entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of conventional kinetic resolution. DKR combines a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction.

For the synthesis of enantiopure this compound, a DKR of the racemic alcohol is an excellent approach. This is commonly achieved by combining an enzyme-catalyzed enantioselective acylation with a metal-catalyzed racemization of the alcohol. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate one enantiomer of the alcohol (e.g., the R-enantiomer) with an acyl donor like vinyl acetate. researchgate.netnih.govalmacgroup.com Simultaneously, a ruthenium catalyst, such as a Shvo or Noyori-type complex, racemizes the less reactive (S)-enantiomer back to the racemate. nih.govkoreascience.kr This continuous racemization ensures that the entire starting material is eventually converted into a single enantiomer of the corresponding ester, which can then be hydrolyzed to afford the desired enantiopure alcohol. This combined lipase/ruthenium-catalyzed DKR has been successfully applied to a variety of racemic secondary alcohols. nih.govkoreascience.kr

| Component | Function | Example | Reference |

|---|---|---|---|

| Racemic Alcohol | Substrate | rac-1-(Aryl)alkanol | nih.gov |

| Enzyme | Kinetic Resolution (Acylation) | Lipase (e.g., Novozym 435) | researchgate.netnih.gov |

| Metal Catalyst | In-situ Racemization | Ruthenium Complex (e.g., Shvo catalyst) | nih.govkoreascience.kr |

| Acyl Donor | Irreversible Acylating Agent | Vinyl Acetate | researchgate.net |

| Solvent | Reaction Medium | Toluene | koreascience.kr |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials for the synthesis of more complex chiral molecules. wikipedia.orgmdpi.comnih.gov This strategy incorporates a pre-existing stereocenter from the chiral pool into the final target molecule, avoiding the need for an asymmetric induction step. wikipedia.org

A hypothetical chiral pool synthesis of this compound could start from a chiral building block that provides the C-1 stereocenter and the propyl chain. For example, a protected derivative of (R)- or (S)-2-aminopentanoic acid (norvaline) could be a potential starting point. The amino group could be converted into a leaving group via diazotization, followed by a reaction sequence to introduce the hydroxyl group with retention or inversion of configuration. The carboxylic acid functionality would then be transformed into the 4-chloro-2,3-difluorophenyl group via a sequence such as conversion to an acid chloride followed by a Friedel-Crafts acylation or coupling reaction. While conceptually straightforward, such routes can be lengthy and require extensive functional group manipulations. A more common application is the use of chiral pool-derived materials, like α-pinene, to create chiral reagents such as diisopinocampheylborane, which can then be used for the asymmetric reduction of the precursor ketone. wikipedia.org

Convergent and Divergent Synthetic Pathways

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.gov This strategy is particularly useful in drug discovery and materials science for exploring structure-activity relationships. A divergent synthesis involving the target alcohol could start from a versatile intermediate, such as 4-chloro-2,3-difluorobenzaldehyde. chemicalbook.comsigmaaldrich.com One pathway could involve the addition of a propyl Grignard reagent to produce the racemic target alcohol, which could then be resolved. Another pathway could involve the aldehyde undergoing a Wittig reaction to form an alkene, which could then be subjected to various transformations (e.g., epoxidation, dihydroxylation) to produce other chiral compounds, with the synthesis of this compound being just one of several possible outcomes. nih.gov

Modern Synthetic Techniques and Process Intensification

The intensification of chemical processes for synthesizing complex molecules like this compound is a key objective in modern organic chemistry. This involves the development of novel apparatuses and techniques that lead to safer, more efficient, and more sustainable manufacturing processes.

Flow Chemistry Applications in Halogenated Butanol Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch processing. polimi.it In a flow reactor, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. polimi.it This technology is particularly well-suited for the synthesis of halogenated compounds, which often involve highly reactive and hazardous reagents. rsc.org

The use of continuous-flow systems can significantly enhance the safety of halogenation reactions. rsc.org Reagents like elemental halogens, which are toxic and corrosive, can be generated and consumed in situ, minimizing the risks associated with their storage and handling. rsc.org Furthermore, the high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, effectively controlling the exothermic nature of many halogenation reactions and preventing the formation of side products. polimi.itrsc.org

Table 1: Advantages of Flow Chemistry in Halogenated Compound Synthesis

| Feature | Advantage | Reference |

|---|---|---|

| Enhanced Safety | In-line generation and quenching of hazardous reagents. | rsc.org |

| Superior Heat Transfer | Efficient control of exothermic reactions, reducing byproduct formation. | polimi.it |

| Precise Control | Accurate manipulation of reaction time, temperature, and stoichiometry. | polimi.it |

| Scalability | Simplified scaling from laboratory to production quantities. | polimi.it |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. rasayanjournal.co.in Unlike conventional heating methods that rely on thermal conductivity, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.inasianjpr.com This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. ajrconline.org

The application of microwave irradiation can be particularly beneficial for reactions that are sluggish under conventional heating. For the synthesis of halogenated butanols, this could include nucleophilic substitution reactions to introduce the halogen atom or condensation reactions to build the carbon skeleton. The rapid heating provided by microwaves can overcome activation energy barriers, accelerating the rate of reaction and minimizing the decomposition of sensitive substrates. researchgate.net

Microwave-assisted synthesis is considered a green chemistry approach as it often leads to reduced energy consumption and can be performed with minimal or no solvent. ajrconline.org The technology has found broad application in medicinal and combinatorial chemistry, where the rapid synthesis of compound libraries is essential. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzyl Chloride | ~35 min | 3 min | Yield of 97% | rasayanjournal.co.in |

| Oxidation of Toluene | 10-12 hr | 5 min | - | rasayanjournal.co.in |

Photochemical and Electrochemical Synthetic Transformations

Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. By absorbing photons, molecules can be promoted to excited electronic states, enabling transformations that are not accessible under thermal conditions. sciepub.com Visible-light photoredox catalysis has recently emerged as a powerful tool for organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com

In the context of halogenated butanol synthesis, photochemical methods can be employed for various transformations. For instance, the selective halogenation of C-H bonds can be achieved using photocatalysts that generate halogen radicals upon irradiation. mdpi.com Additionally, photochemical reactions can be used to construct the butanol backbone through radical additions to alkenes or carbonyls. beilstein-journals.org The synthesis of vinyl sulfones, for example, has been achieved through a photochemical radical-radical cross-coupling that operates under metal- and photocatalyst-free conditions. organic-chemistry.org

Electrochemical Synthesis: Organic electrosynthesis uses an electric current to drive chemical reactions, replacing conventional stoichiometric oxidants or reductants. researchgate.net This approach offers a high degree of control over the reaction's redox potential and is inherently green as it uses electrons as a traceless reagent.

Electrochemical methods are highly relevant to the synthesis of halogenated alcohols. For example, the electrochemical halogenation of allylic alcohols can lead to the formation of β-halocarbonyls, which are versatile intermediates. researchgate.net The oxidation of alcohols, including butanol isomers, can also be achieved electrochemically, sometimes using halogen mediators. nih.govnoaa.gov The reactivity of butanol isomers in electrochemical oxidation has been shown to vary depending on their structure, with primary alcohols like n-butanol showing different behavior compared to secondary or tertiary alcohols. qub.ac.uk This highlights the potential for selectivity in electrochemical transformations.

These modern synthetic techniques—flow chemistry, microwave-assisted synthesis, and photochemical and electrochemical methods—offer powerful and sustainable alternatives to traditional synthetic protocols. Their application to the synthesis of complex molecules like this compound holds the promise of more efficient, safer, and environmentally benign chemical manufacturing.

Chemical Reactivity and Derivatization Studies of 1 4 Chloro 2,3 Difluorophenyl Butan 1 Ol

Transformations of the Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification, allowing for a range of derivatization reactions.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of the secondary alcohol, 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol, yields the corresponding ketone, 1-(4-Chloro-2,3-difluorophenyl)butan-1-one. This transformation is a fundamental reaction in organic synthesis. docbrown.infochemguide.co.uk Secondary alcohols are typically oxidized to ketones without the risk of further oxidation to carboxylic acids, which can occur with primary alcohols. docbrown.infolibretexts.org

Common oxidizing agents for this conversion include chromium-based reagents, such as chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), or potassium dichromate(VI) (K₂Cr₂O₇) acidified with dilute sulfuric acid. chemguide.co.uklibretexts.org During the reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. chemguide.co.uk Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also effective and can be advantageous in the presence of other sensitive functional groups. libretexts.org

| Reactant | Product | Typical Reagents | Reaction Type |

| This compound | 1-(4-Chloro-2,3-difluorophenyl)butan-1-one | K₂Cr₂O₇/H₂SO₄; CrO₃/H₂SO₄ (Jones Reagent); PCC; DMP | Oxidation |

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by a strong acid, like concentrated sulfuric acid. uakron.edu The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. uakron.edu

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage. Silylation, a specific type of etherification, can be used to introduce a silyl (B83357) protecting group, for example, by reacting the alcohol with a silyl chloride like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. nih.govresearchgate.net

Halogenation of the Hydroxyl Group

The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) through reactions with various halogenating agents. chemguide.co.uk For instance, reaction with concentrated hydrochloric acid can replace the hydroxyl group with chlorine, although this is more efficient for tertiary alcohols. chemguide.co.uk More reactive reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PCl₃, PCl₅) are commonly used for converting secondary alcohols to the corresponding alkyl chlorides. chemguide.co.uk Similarly, phosphorus tribromide (PBr₃) or a mixture of red phosphorus and bromine can be used for bromination. chemguide.co.uk

| Starting Material | Target Functional Group | Potential Reagents |

| This compound | Alkyl Chloride | SOCl₂, PCl₅, HCl |

| This compound | Alkyl Bromide | PBr₃, HBr |

| This compound | Alkyl Iodide | PI₃, HI |

Formation of Activated Leaving Groups

To enhance the reactivity of the hydroxyl group for nucleophilic substitution, it can be converted into a better leaving group. This is often achieved by transforming it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is accomplished by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups, facilitating subsequent substitution reactions. researchgate.net

Reactions of the Butanol Chain

Substitutions at the Terminal Chloro Group (e.g., Nucleophilic Substitution)

The chloro group on the phenyl ring is generally unreactive towards typical nucleophilic aromatic substitution due to the electron-rich nature of the benzene (B151609) ring. Aromatic nucleophilic substitution typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, which are not present in this molecule. researchgate.net

However, the term "terminal chloro group" may also refer to the chlorine atom on the butanol chain if the context implies a derivative, such as 4-chloro-1-(4-fluoro-2,3-difluorophenyl)butan-1-ol. In such a hypothetical case, or in related chlorobutanol (B1668791) structures, the primary alkyl chloride would be susceptible to Sₙ2 reactions. umich.edunih.gov Nucleophiles like amines, hydroxides, or cyanides could displace the chloride ion. For instance, the reaction of 4-chloro-1-butanol (B43188) with aqueous sodium hydroxide (B78521) can lead to substitution (forming a diol) or intramolecular substitution (forming tetrahydrofuran). umich.edusemanticscholar.org

Elimination Reactions to Alkenes

The secondary benzylic alcohol moiety of this compound can undergo elimination reactions, specifically dehydration, to yield corresponding alkenes. This process is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and often requires heat. libretexts.orgyoutube.com

The mechanism for the acid-catalyzed dehydration of this benzylic alcohol is expected to proceed via an E1 pathway. ucalgary.ca The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent aromatic ring, which facilitates its formation despite the deactivating electronic effects of the halogen substituents. youtube.com In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Given the structure of the intermediate carbocation, two primary alkene products are possible, with their distribution governed by Zaitsev's rule. The rule predicts that the more substituted, and thus more thermodynamically stable, alkene will be the major product. libretexts.org In this case, abstraction of a proton from the adjacent carbon within the butyl chain (C2) would yield 1-(4-chloro-2,3-difluorophenyl)but-1-ene as the major product. Abstraction from the terminal methyl group (via a hydride shift, which is less likely) is not a direct path. The alternative, less-substituted Hofmann product is generally not favored in E1 reactions unless a sterically hindered base is used, which is not typical for acid-catalyzed dehydration. ucalgary.ca

| Reactant | Conditions | Predicted Major Product | Predicted Minor Product(s) | Governing Principle |

|---|---|---|---|---|

| This compound | H₂SO₄, Heat | (E/Z)-1-(4-Chloro-2,3-difluorophenyl)but-1-ene | (Not significant under E1 conditions) | Zaitsev's Rule |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The output would provide optimized bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For the target molecule, this analysis would predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to indicate regions of varying potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. An MEP analysis of this compound would identify the regions prone to electrophilic and nucleophilic interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and can aid in the interpretation of experimental spectroscopic data. Each calculated vibrational mode would correspond to a specific type of molecular motion, such as stretching or bending of bonds.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like the butanol chain in this compound, can exist in various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and to map the potential energy surface. This helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Utility As a Chemical Synthetic Building Block

Precursor for Advanced Organic Scaffolds and Chemical Intermediates

While specific examples for 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol are not extensively documented, analogous compounds such as 4-Chloro-1-(4-fluorophenyl)butan-1-ol are recognized as key intermediates in the synthesis of pharmaceutical compounds. For instance, similar structures serve as precursors for active pharmaceutical ingredients (APIs). The general synthetic utility of such compounds often involves the transformation of the hydroxyl group or reactions at the halogenated phenyl ring.

The butanol side chain can undergo various chemical transformations. The hydroxyl group can be oxidized to a ketone, esterified, or replaced with other functional groups through nucleophilic substitution reactions. These modifications are foundational steps in building more elaborate molecular structures.

| Potential Transformation | Reagent/Condition | Resulting Functional Group |

| Oxidation | PCC, DMP | Ketone |

| Esterification | Acyl chloride, Carboxylic acid | Ester |

| Etherification | Alkyl halide, Base | Ether |

| Nucleophilic Substitution | SOCl₂, PBr₃ | Alkyl halide |

Role in the Construction of Multi-functionalized Molecules

The strategic placement of chloro and difluoro substituents on the phenyl ring, combined with the butanol side chain, makes this compound a candidate for the synthesis of multi-functionalized molecules. The different reactivity of the fluorine and chlorine atoms can be exploited for selective chemical modifications. For example, the chlorine atom is more susceptible to certain palladium-catalyzed cross-coupling reactions than the more strongly bonded fluorine atoms.

This differential reactivity allows for a stepwise approach to building molecular complexity. One could first perform a reaction at the chlorine site, and then, under different conditions, potentially modify the positions ortho or para to the fluorine atoms, if activating groups are present. The hydroxyl group on the side chain adds another layer of synthetic versatility, enabling the introduction of a wide array of other functional groups.

Strategies for Incorporation into Complex Molecular Architectures

The incorporation of the 1-(4-chloro-2,3-difluorophenyl)butyl moiety into larger, more complex molecules can be achieved through several established synthetic strategies.

Cross-Coupling Reactions: The chloro-substituent on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, thereby linking the building block to other molecular fragments.

Nucleophilic Substitution and Addition: The hydroxyl group of the butanol side chain can act as a nucleophile to attack electrophilic centers, forming ethers or esters. Alternatively, it can be converted into a good leaving group, allowing for nucleophilic substitution by other moieties.

Cyclization Reactions: The butanol chain, particularly after conversion of the hydroxyl group to a halide or other leaving group, can participate in intramolecular cyclization reactions to form heterocyclic structures, which are common motifs in biologically active compounds.

Development of Novel Reagents and Catalysts

Currently, there is no available information to suggest that this compound itself has been developed into a novel reagent or catalyst. Its primary role appears to be that of a chemical intermediate or building block.

Conclusion and Future Research Perspectives

Summary of Current Research Contributions to the Compound's Chemistry

Direct and specific research on 1-(4-Chloro-2,3-difluorophenyl)butan-1-ol is notably scarce in the current body of scientific literature. Its existence and properties are primarily inferred from studies on analogous compounds and established principles of organic synthesis and reactivity. The primary contribution to its chemistry, therefore, lies in the theoretical groundwork for its synthesis, which can be logically deduced from known reactions.

The most plausible synthetic routes to this compound involve two main strategies: the Grignard reaction and the reduction of a corresponding ketone.

Grignard Synthesis: This approach would utilize the reaction of a Grignard reagent, such as propylmagnesium bromide, with 4-chloro-2,3-difluorobenzaldehyde. The nucleophilic propyl group of the Grignard reagent would attack the electrophilic carbonyl carbon of the benzaldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Ketone Reduction: An alternative pathway involves the synthesis of the precursor ketone, 1-(4-chloro-2,3-difluorophenyl)butan-1-one. This ketone can then be reduced to the target alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

While no dedicated studies on this compound have been published, research on the microbial reduction of similar halogenated acetophenones suggests that enzymatic methods could be employed for a stereoselective synthesis of this compound.

Identification of Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap is the complete absence of experimental data for this compound. Its physical and chemical properties, spectroscopic data, and potential applications remain entirely theoretical. This lack of information presents a wealth of untapped research avenues.

Key Knowledge Gaps:

Physical Properties: There is no experimental data on its melting point, boiling point, solubility, or crystalline structure.

Spectroscopic Characterization: The NMR, IR, and mass spectrometry data for this compound have not been reported.

Chemical Reactivity: While its reactivity can be inferred, no specific reactions involving this alcohol have been documented.

Biological Activity: The potential biological or pharmacological effects of this compound are completely unknown.

Untapped Research Avenues:

Synthesis and Characterization: The primary and most immediate research avenue is the actual synthesis and thorough characterization of this compound.

Reaction Mechanism Studies: Investigating the kinetics and mechanisms of its formation and subsequent reactions would provide valuable insights into the influence of the trifunctionalized phenyl ring.

Derivatization: The hydroxyl group and the aromatic ring offer multiple sites for derivatization, opening up the possibility of creating a library of related compounds for further study.

Computational Modeling: In the absence of experimental data, computational studies could predict its molecular geometry, electronic properties, and potential reactivity.

Prospective Methodological Advancements in Synthesis and Characterization

Future research into the synthesis of this compound could benefit from modern synthetic methodologies.

Advanced Synthetic Methods:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure forms of this chiral alcohol would be a significant advancement. This could involve the use of chiral catalysts in either the Grignard reaction with the corresponding aldehyde or the reduction of the corresponding ketone.

Flow Chemistry: The use of microreactor technology could enable a more controlled, efficient, and safer synthesis, particularly if any of the reaction steps are highly exothermic or involve hazardous reagents.

Biocatalysis: As suggested by research on similar compounds, exploring enzymatic reductions could provide a green and highly selective route to one or both enantiomers of the target alcohol.

Advanced Characterization Techniques:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals in this structurally complex molecule.

X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure.

Chiral Chromatography: The development of chiral HPLC or GC methods would be essential for the separation and analysis of its enantiomers.

Potential for Further Exploration of Its Chemical Reactivity and Utility in Specialized Organic Synthesis

The unique combination of functional groups in this compound suggests a rich and varied chemical reactivity that warrants further exploration.

Potential Reactions:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-chloro-2,3-difluorophenyl)butan-1-one, using a range of oxidizing agents.

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of a wide variety of functional groups.

Substitution Reactions: The hydroxyl group can be replaced by other functional groups, such as halogens, through nucleophilic substitution reactions.

Aromatic Substitution: The electron-withdrawing nature of the halogen substituents on the phenyl ring could influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Potential Utility in Specialized Organic Synthesis:

The trifunctionalized phenyl ring makes this compound a potentially valuable building block in the synthesis of more complex molecules. The specific substitution pattern could be crucial for tuning the electronic and steric properties of a target molecule, which is of particular interest in the fields of medicinal chemistry and materials science. The chiral nature of the alcohol also suggests its potential use as a chiral auxiliary or as a starting material for the synthesis of enantiomerically pure compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.